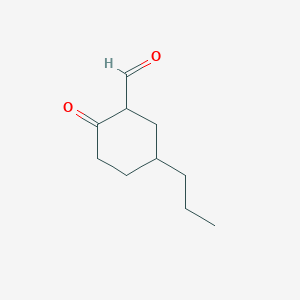

2-Oxo-5-propylcyclohexane-1-carbaldehyde

Description

Properties

IUPAC Name |

2-oxo-5-propylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-8-4-5-10(12)9(6-8)7-11/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRHHWKLNFCJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=O)C(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-propylcyclohexane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the aldol condensation of a suitable aldehyde with a ketone, followed by cyclization and oxidation steps . The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide and solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. Catalysts like palladium or platinum may be used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-propylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

Substitution: Grignard reagents, Organolithium compounds

Major Products Formed

Oxidation: 2-Oxo-5-propylcyclohexane-1-carboxylic acid

Reduction: 2-Hydroxy-5-propylcyclohexane-1-carbaldehyde

Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

2-Oxo-5-propylcyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Oxo-5-propylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and microbial growth .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts 2-Oxo-5-propylcyclohexane-1-carbaldehyde with key analogues:

Key Observations :

- Hydrophobicity : The propyl group in the target compound increases LogP compared to the parent compound (0.94 → ~1.8–2.1) and the ethyl-substituted cyclopentene analogue (~1.2).

- Ring Strain: The bicyclic compound () exhibits rigidity due to its oxygen bridge, reducing conformational flexibility compared to the monocyclic target compound.

- Reactivity : The cyclopentene derivative () contains a double bond, making it more reactive toward electrophilic additions than saturated cyclohexane-based analogues.

Research Findings and Challenges

- Thermal Stability : The bicyclic compound () shows higher thermal stability (decomposition >250°C) than the target compound (~200°C), attributed to its rigid structure .

- Solubility : The propyl-substituted derivative exhibits lower water solubility (<0.1 mg/mL) compared to the parent compound (0.5 mg/mL), limiting its use in aqueous systems .

- Challenges : Stereoselective synthesis of the target compound remains difficult due to competing alkylation sites on the cyclohexane ring.

Biological Activity

2-Oxo-5-propylcyclohexane-1-carbaldehyde is an organic compound characterized by its unique molecular structure, which includes a cyclohexane ring with both aldehyde and ketone functional groups. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C₁₀H₁₆O₂

- IUPAC Name : this compound

- Structure : The compound features a cyclohexane backbone with substituents that influence its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves:

- Aldol Condensation : A common method where a suitable aldehyde reacts with a ketone under controlled conditions, followed by cyclization and oxidation steps.

- Industrial Methods : In industrial settings, continuous flow synthesis is preferred for scalability and purity, often utilizing catalysts like palladium or platinum.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins through covalent bonding. The aldehyde and ketone groups can react with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This interaction may influence various biochemical pathways, including those related to inflammation and microbial growth.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

- Anti-inflammatory Effects : Studies suggest it could modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation.

- Antimicrobial Activity : Preliminary investigations have indicated that this compound may exhibit antimicrobial properties against certain pathogens, making it a candidate for further exploration in infectious disease treatment.

Comparative Analysis of Biological Activities

| Compound | Anti-inflammatory Activity | Antimicrobial Activity | Reference |

|---|---|---|---|

| This compound | Potentially present | Preliminary evidence | |

| 2-Oxo-5-methylcyclohexane-1-carbaldehyde | Confirmed | Confirmed | |

| 2-Oxo-5-butylcyclohexane-1-carbaldehyde | Limited | Uncertain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.